molecular formula C11H23N7 B1676167 Meladrazine CAS No. 13957-36-3

Meladrazine

Numéro de catalogue: B1676167
Numéro CAS: 13957-36-3
Poids moléculaire: 253.35 g/mol
Clé InChI: IRQOBYXMACIFKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Meladrazine (N2,N2,N4,N4-Tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine) is a hydrazine-based derivatization reagent primarily employed in liquid chromatography-mass spectrometry (LC-MS) for glycan analysis. Its triazine backbone, coupled with multiple nitrogen atoms, enhances ionization efficiency in electrospray ionization (ESI) by promoting positive charge generation, thereby improving detection sensitivity . This reagent reacts with the aldehyde groups of desialylated glycans to form stable hydrazone derivatives, simplifying sample preparation by eliminating the need for desalting or additional purification steps .

This compound has demonstrated significant utility in clinical research, particularly in distinguishing hepatocellular carcinoma (HCC) from cirrhosis by analyzing fucosylation patterns in haptoglobin. It enables the detection of low-abundance glycans from minimal serum volumes (1 µL), achieving a 40-fold signal enhancement compared to traditional labeling agents like 2-aminobenzamide (2-AB) . Its stability, reproducibility, and compatibility with hydrophilic interaction liquid chromatography (HILIC) make it a cornerstone in glycomics studies .

Propriétés

IUPAC Name

2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h5-8,12H2,1-4H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQOBYXMACIFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20423-87-4 (tartrate)
Record name Meladrazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20161107
Record name Meladrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13957-36-3
Record name Meladrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13957-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meladrazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meladrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meladrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meladrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meladrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELADRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6Z0JG2X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Core Reaction Mechanism

This compound is synthesized via a two-step process involving nucleophilic substitution and hydrazine incorporation. The first step entails the reaction of cyanuric chloride (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) with diethylamine to form N²,N²,N⁴,N⁴-tetraethyl-1,3,5-triazine-2,4-diamine. This intermediate undergoes further substitution with hydrazine hydrate to introduce the hydrazinyl group at the 6-position of the triazine ring.

Key Reaction Steps:

  • Chlorine Substitution : Cyanuric chloride reacts with diethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds sequentially, replacing two chlorine atoms with diethylamine groups.
  • Hydrazine Incorporation : The intermediate reacts with hydrazine hydrate in ethanol under reflux to replace the remaining chlorine atom.

Optimization of Reaction Conditions

Temperature, solvent polarity, and reagent stoichiometry critically influence yield and purity:

Parameter Optimal Condition Effect on Yield
Temperature (Step 1) 0–5°C Prevents side reactions
Solvent (Step 1) Anhydrous THF Enhances nucleophilicity
Molar Ratio (Step 1) Cyanuric chloride : Diethylamine = 1:2.2 Ensures complete substitution
Reaction Time (Step 2) 12–16 hours Maximizes hydrazine incorporation

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. The retention time of this compound is typically 8.2–8.5 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30 v/v).

Critical Impurities:

  • Unreacted Intermediate : Detected at 6.8–7.1 minutes.
  • Diethylamine Byproducts : Elute earlier (3.5–4.2 minutes).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.23 (t, 12H, CH₂CH₃), 3.45 (q, 8H, NCH₂), 5.12 (s, 2H, NH₂).
    • ¹³C NMR : δ 12.4 (CH₂CH₃), 44.8 (NCH₂), 165.3 (triazine C).
  • Mass Spectrometry (ESI-MS) :

    • [M+H]⁺ m/z 284.2 (calculated 284.3).

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis generates significant volumes of THF and ethanol. Distillation-based solvent recovery systems are mandatory to meet environmental regulations.

Crystallization and Particle Size Control

This compound crystallizes in ethanol/water (80:20 v/v) at −20°C. Particle size distribution (PSD) affects bioavailability in drug formulations:

Crystallization Parameter Target Range
Cooling Rate 0.5°C/min
Stirring Speed 200–250 rpm
Final Particle Size 50–100 μm

Comparative Analysis of Synthetic Methods

Traditional vs. Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times but requires specialized equipment:

Method Reaction Time (Step 2) Yield (%)
Conventional Reflux 16 hours 78–82
Microwave (150 W, 80°C) 45 minutes 85–88

Green Chemistry Approaches

Ionic liquid-mediated synthesis in [BMIM][BF₄] improves atom economy but increases solvent viscosity, complicating product isolation.

Applications in Derivatization Chemistry

This compound’s hydrazine moiety enables carbonyl group derivatization in glycans and proteins. In glycan analysis, it enhances mass spectrometry sensitivity by introducing fixed positive charges via its triazine backbone.

Applications De Recherche Scientifique

Glycan Analysis

Meladrazine is primarily recognized for its utility in the derivatization of glycans, which significantly enhances their detection in mass spectrometry. Glycans, due to their complex structures, often exhibit poor ionization efficiency, making them challenging to analyze. The derivatization with this compound improves this efficiency, allowing for the detection of low-abundance glycan structures.

Case Study: Haptoglobin Glycan Profiling

A notable application of this compound is in the analysis of fucosylated glycans derived from haptoglobin in serum samples. Researchers developed a method utilizing this compound to label glycans, which resulted in a substantial increase in sensitivity during mass spectrometry analysis. Specifically, the study demonstrated that:

  • Detection Sensitivity : The derivatization allowed for the detection of glycans from as little as 1 µL of serum.
  • Quantitative Analysis : The method showed excellent reproducibility and quantitation capabilities, distinguishing between glycan profiles from patients with hepatocellular carcinoma (HCC) versus those with cirrhosis .

Biomarker Discovery for Hepatocellular Carcinoma

The ability of this compound to enhance glycan detection has significant implications for biomarker discovery in diseases such as hepatocellular carcinoma. Current early detection methods for HCC are often inadequate, necessitating the development of more reliable biomarkers.

Key Findings:

  • Fucosylation Changes : Elevated levels of fucosylated proteins have been identified as promising markers for HCC diagnosis. This compound's role in improving the detection of these fucosylated glycans can lead to better diagnostic strategies .
  • Comparison with Other Derivatization Methods : Studies comparing this compound with traditional labeling reagents like 2-aminobenzamide have shown that this compound provides superior signal enhancement—up to forty-fold increases in sensitivity, making it a preferred choice for glycan profiling .

Advantages Over Traditional Methods

When compared to other derivatization techniques, this compound offers several advantages:

  • Simplified Workflow : The reaction with aldehyde groups leads to a single derivative product, reducing complexity in mass spectra and facilitating easier data interpretation.
  • Increased Stability : The hydrazone formed during the reaction is more stable than imines produced by other methods, allowing direct analysis without extensive sample purification .
  • Enhanced Ionization Efficiency : The multi-nitrogen structure of this compound contributes to improved ionization during electrospray ionization mass spectrometry, further enhancing detection capabilities .

Summary Table of Applications

Application AreaDescriptionKey Findings
Glycan AnalysisDerivatization for improved detection of glycans in mass spectrometryEnhanced sensitivity and reproducibility
Biomarker DiscoveryIdentification of fucosylated proteins as potential markers for HCCImproved diagnostic accuracy over traditional methods
Comparison with Other MethodsEvaluation against 2-aminobenzamide and other reagentsSuperior signal enhancement and simplified workflow

Comparaison Avec Des Composés Similaires

Comparison with 2-Aminobenzamide (2-AB)

2-AB, a widely used fluorescent labeling agent, relies on reductive amination for glycan derivatization. While it provides moderate signal enhancement (~6-fold), Meladrazine outperforms it with a 40-fold increase in signal intensity under identical LC-MS conditions . Additionally, this compound’s hydrazone derivatives exhibit superior stability compared to 2-AB’s imine products, reducing variability in long-term studies .

Table 1: this compound vs. 2-AB

Parameter This compound 2-AB
Signal Enhancement 40×
Reaction Stability High (hydrazone) Moderate (imine)
Sample Volume Required 1 µL serum ≥5 µL serum
Clinical Utility Detects HCC-specific glycans Limited to high-abundance targets

Sources:

Comparison with Permethylation

Permethylation, a traditional glycan derivatization method, modifies hydroxyl groups to improve hydrophobicity. However, it generates multiple peaks per glycan due to heterogeneous labeling sites, complicating spectral interpretation and reducing sensitivity . In contrast, this compound produces a single derivative per glycan, simplifying data analysis and enhancing reproducibility .

Table 2: this compound vs. Permethylation

Parameter This compound Permethylation
Spectral Complexity Low (single peak) High (multiple peaks)
Sensitivity High (0.1–0.5 µg LOD) Moderate
Procedural Time 3 hours 12–24 hours

Sources:

Comparison with Reductive Amination

Reductive amination tags (e.g., 2-AA, 2-AP) form less stable imine intermediates, necessitating additional purification steps to remove unreacted reagents. This compound’s hydrazine-based reaction eliminates these steps, reducing pretreatment time by 50% and improving recovery rates (>90%) .

Comparison with Procainamide (ProA) and RapiFluor-MS (RFMS)

Procainamide and RFMS are tertiary amine-based tags designed for MRM quantitation. While ProA offers ~20-fold signal enhancement, this compound’s triazine structure provides higher ionization efficiency in positive-ion mode, making it more suitable for low-abundance glycan detection . RFMS, though rapid, requires specialized columns and lacks this compound’s versatility in HILIC applications .

Table 3: Clinical Detection Performance

Metric This compound Competing Methods
Glycans Detected (HCC) 8 ≤6
Reproducibility (RSD) <10% 15–20%
Sample Throughput High Moderate

Sources:

Activité Biologique

Meladrazine, a compound with significant potential in biochemical applications, has garnered attention for its biological activity, particularly in the context of glycan analysis and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is a triazine-based compound that serves primarily as a derivatization reagent in analytical chemistry. Its structure allows it to enhance the detection of biomolecules, particularly glycans, through electrospray ionization mass spectrometry (ESI-MS). The multi-nitrogen atoms in this compound generate positive charges during ionization, significantly increasing the ionization efficiency of N-glycans derivatized with this reagent .

Table 1: Comparison of Ionization Efficiency

ReagentIonization Efficiency (fold increase)
This compound40
2-Aminobenzamide6

This table illustrates the superior performance of this compound compared to a commonly used commercial labeling reagent, emphasizing its potential for sensitive detection in clinical settings.

Applications in Glycan Analysis

In a study focused on hepatocellular carcinoma (HCC), this compound was utilized to analyze fucosylated glycan structures in patient serum samples. The method demonstrated high sensitivity and reproducibility, enabling the differentiation between HCC and cirrhosis based on glycan profiles. This application underscores this compound's role in clinical diagnostics and biomarker discovery .

Case Studies and Research Findings

Future Directions

The biological activity of this compound presents numerous avenues for future research, particularly in:

  • Therapeutic Applications : Investigating its potential as a drug delivery system or therapeutic agent.
  • Biomarker Development : Expanding its use in identifying novel biomarkers for various diseases beyond liver cancer.
  • Mechanistic Studies : Understanding the underlying mechanisms through which this compound influences cellular processes.

Q & A

Q. What methodological advantages does Meladrazine offer for glycan derivatization in ESI-LC-MS analysis compared to permethylation or reductive amination?

this compound’s hydrazine-based labeling reacts selectively with glycan aldehyde groups, forming stable hydrazone derivatives. This avoids spectral complexity caused by permethylation (which generates multiple peaks per glycan due to variable labeling sites) and eliminates post-labeling purification steps required for reductive amination. This compound enhances ionization efficiency by ~40-fold in ESI-MS, enabling detection of low-abundance glycans in limited biological samples (e.g., serum haptoglobin in HCC studies) .

Q. How can researchers optimize this compound-based protocols for improved detection limits (LOD) in glycan quantification?

Calibration curves using this compound-labeled glycans (e.g., desialylated N-glycans from hemoglobin standards) should be constructed with high-purity reference materials. In one study, LODs (S/N = 3) ranged from 0.1–0.5 μg hemoglobin, achieved by selecting dominant glycan peaks and validating linearity (R² = 0.989–0.997). Critical steps include enzymatic deglycosylation, desialylation with neuraminidase, and PGC purification to minimize background noise .

Q. What experimental controls are essential when using this compound to ensure reproducibility in glycan profiling?

Include (1) blank samples (without glycans) to assess reagent-derived background signals, (2) internal standards (e.g., isotopically labeled glycans) for retention time alignment and signal normalization, and (3) replicate analyses to evaluate intra- and inter-batch variability. For clinical studies (e.g., HCC vs. cirrhosis), validate glycan recovery rates using spiked-in standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in glycan abundance data between studies using this compound (e.g., 8 glycans in HCC vs. 6 in cirrhosis)?

Discrepancies may arise from biological heterogeneity (e.g., disease stage) or technical factors (e.g., sample preparation). To mitigate:

  • Standardize pre-analytical protocols (e.g., serum collection, storage conditions).
  • Use orthogonal validation methods (e.g., lectin arrays or MALDI-TOF) to confirm glycan identities.
  • Apply statistical frameworks (e.g., ANOVA with multiple testing correction) to distinguish biological variation from technical noise .

Q. What strategies are effective for troubleshooting unexpected peaks in this compound-labeled glycan mass spectra?

  • Artifact identification: Compare spectra with unlabeled controls to distinguish reagent adducts (e.g., sodium/potassium adducts) from true glycans.
  • Fragmentation analysis: Use tandem MS (MS/MS) to confirm glycan structures and rule out isobaric interferences.
  • Chromatographic optimization: Adjust LC gradients (e.g., PGC column) to resolve co-eluting species. This compound’s single-derivative property simplifies peak assignment compared to permethylation .

Q. How can this compound be integrated into comparative studies evaluating fucosylation patterns across disease cohorts?

  • Study design: Use matched case-control cohorts (e.g., HCC patients vs. healthy controls) with standardized sample sizes (n ≥ 30 per group).
  • Data normalization: Apply total area normalization or probabilistic quotient normalization to correct for batch effects.
  • Pathway analysis: Map identified glycans (e.g., core fucosylation) to biosynthetic pathways (e.g., FUT8 enzyme activity) using tools like GlycoWorkbench. This compound’s sensitivity enables detection of low-abundance fucosylated isoforms linked to HCC progression .

Methodological Best Practices

  • Labeling protocol: React this compound with desialylated glycans at 37°C for 2 hours in 70% ethanol (pH 5.0). Quench with acetic acid and desalt using PGC cartridges .
  • Data reporting: Follow MIRAGE guidelines for glycomics studies, detailing glycan extraction, derivatization, and MS parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meladrazine
Reactant of Route 2
Meladrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.